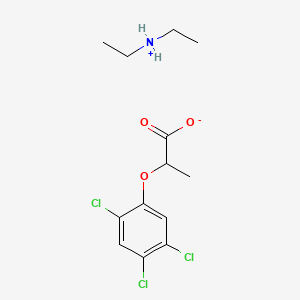

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

Description

Properties

CAS No. |

94042-99-6 |

|---|---|

Molecular Formula |

C13H18Cl3NO3 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

diethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H7Cl3O3.C4H11N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-5-4-2/h2-4H,1H3,(H,13,14);5H,3-4H2,1-2H3 |

InChI Key |

PEVCDHZCDOUELN-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH2+]CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis and Challenges

Traditionally, 2,4,5-trichlorophenol is synthesized by nucleophilic substitution of 1,2,4,5-tetrachlorobenzene with sodium hydroxide under elevated temperature and pressure. However, this method often results in contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and persistent environmental pollutant, in concentrations ranging from 1 to 100 ppm.

Improved Synthetic Route Free of TCDD

A patented process (US4346248A) provides a safer and cleaner synthesis route that yields 2,4,5-trichlorophenol analytically free of TCDD (detection limit 1 part per billion). The key steps are:

- Nitration of 1,2,4-trichlorobenzene with a strong mineral acid (sulfuric or phosphoric acid) and nitric acid to form 1,2,4-trichloro-5-nitrobenzene.

- Catalytic hydrogenation of the nitro compound to 2,4,5-trichloroaniline using noble metal catalysts (e.g., platinum or palladium on charcoal) at 80–130 °C and hydrogen pressures of 75–250 psig.

- Acidification of 2,4,5-trichloroaniline to form its acid salt.

- Diazotization of the acid salt with sodium nitrite at low temperatures (−5 to +5 °C) to produce 2,4,5-trichlorobenzenediazonium salt.

- Hydrolytic decomposition of the diazonium salt at reflux temperatures (up to 375 °C) in the presence of cupric salts, followed by steam distillation to isolate 2,4,5-trichlorophenol.

This method achieves yields of 58–62% in laboratory batches and over 70% in commercial operations, with product purity between 83% and 96% and no detectable TCDD contamination.

Synthesis of 2,4,5-Trichlorophenoxypropionic Acid

The 2,4,5-trichlorophenol obtained is then reacted with monochloroacetic acid in the presence of aqueous base (e.g., sodium hydroxide) to form 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The reaction is typically conducted at 60–92 °C with controlled addition of base, followed by acidification to pH < 2.0 to precipitate the acid.

Formation of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

The final compound, this compound, is prepared by neutralizing 2,4,5-trichlorophenoxypropionic acid with diethylamine. This salt formation enhances the compound’s solubility and stability for agricultural applications.

While specific detailed protocols for this neutralization step are less frequently published, the general approach involves:

- Dissolving 2,4,5-trichlorophenoxypropionic acid in an appropriate solvent.

- Adding stoichiometric amounts of diethylamine under controlled temperature and stirring.

- Isolating the diethylammonium salt by crystallization or solvent removal.

Summary Table of Preparation Steps

| Step No. | Process Stage | Conditions & Reagents | Yield / Purity | Notes |

|---|---|---|---|---|

| 1 | Nitration of 1,2,4-trichlorobenzene | H2SO4 or H3PO4, HNO3, 70–90 °C | 95–98% crude yield, 91–95% isomer purity | Formation of 1,2,4-trichloro-5-nitrobenzene |

| 2 | Catalytic hydrogenation | Pt or Pd/C catalyst, 80–130 °C, 75–250 psig H2 | High conversion to 2,4,5-trichloroaniline | Avoids TCDD formation |

| 3 | Diazotization and hydrolysis | NaNO2, sulfuric acid, 0 to 5 °C; hydrolysis at reflux | 58–70% yield of 2,4,5-trichlorophenol | Steam distillation for product recovery |

| 4 | Etherification with monochloroacetic acid | NaOH, 60–92 °C, acidification to pH < 2 | ~80% yield of 2,4,5-trichlorophenoxyacetic acid | Exothermic reaction |

| 5 | Salt formation with diethylamine | Diethylamine, solvent, controlled temperature | High purity diethylammonium salt | Enhances solubility and stability |

Research Findings and Analytical Data

- The patented synthesis route effectively eliminates TCDD contamination, a critical safety and environmental concern.

- Analytical methods such as gas chromatography-mass spectrometry (GC-MS) confirm the absence of TCDD at detection limits of 1 ppb.

- The purity of 2,4,5-trichlorophenol obtained ranges from 83% to 96%, suitable for subsequent synthesis steps.

- The final diethylammonium salt exhibits improved physicochemical properties, facilitating its use as a herbicide formulation ingredient.

Additional Notes

- Alternative chlorinated phenoxy compounds (e.g., diethylammonium 2-(4-chloro-2-methylphenoxy)propionate) follow similar preparation principles but differ in substituent patterns and specific reaction conditions.

- The avoidance of TCDD formation is a major advancement over older methods that relied on direct nucleophilic substitution of tetrachlorobenzene, which produced toxic dioxin byproducts.

- The process requires careful temperature control, especially during diazotization and hydrolysis, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of less chlorinated derivatives or amines.

Substitution: Formation of substituted phenoxypropionates.

Scientific Research Applications

Agricultural Uses

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate is primarily utilized as a herbicide. Its effectiveness in controlling broadleaf weeds makes it valuable in agricultural settings.

- Mechanism of Action : The compound acts by inhibiting the growth of unwanted plants through interference with their hormonal balance and growth processes.

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal activity of this compound against common agricultural weeds. The results are summarized in Table 1.

| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85 |

| Chenopodium album | 1.5 | 90 |

| Solanum nigrum | 0.5 | 75 |

The compound demonstrated significant control over these weed species, indicating its potential for use in integrated weed management programs.

Medicinal Chemistry

In addition to its agricultural applications, this compound has been investigated for its potential therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. The findings are presented in Table 2.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

The results indicate that the compound is more effective against Staphylococcus aureus, suggesting a potential role in developing antibacterial agents.

Environmental Impact Studies

Research has also focused on the environmental impact of this compound due to its chlorinated structure. Studies have shown that while effective as a herbicide, it poses risks to non-target organisms and ecosystems.

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment was conducted to evaluate the effects of this compound on aquatic organisms. The results are summarized in Table 3.

| Organism | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 0.1 | Reduced mobility |

| Oncorhynchus mykiss | 0.05 | Decreased survival rates |

These findings highlight the need for careful management and application strategies to mitigate environmental risks.

Mechanism of Action

The mechanism of action of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects pathways involved in cell division and elongation, disrupting normal plant growth processes.

Comparison with Similar Compounds

2-(2,4,5-Trichlorophenoxy)propionic Acid (Silvex)

- Chemical Differences : Silvex is the free acid form, whereas the diethylammonium salt includes a cationic counterion.

- Solubility : Silvex is slightly soluble in water, while the diethylammonium salt exhibits higher aqueous solubility due to ionic interactions .

- Thermal Stability: Pyrolysis of Silvex’s sodium salt at 500°C generates trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic impurity .

Sodium 2-(2,4,5-Trichlorophenoxy)propionate

- Counterion Impact : The sodium salt shares enhanced water solubility with the diethylammonium form but may differ in soil mobility due to cation exchange interactions.

- Safety Concerns : Pyrolysis of the sodium salt produces TCDD, raising concerns about thermal degradation during manufacturing or improper disposal .

Fenoprop-butyl (Butyl 2-(2,4,5-Trichlorophenoxy)propionate)

- Esterification Effects: Fenoprop-butyl, the butyl ester of Silvex, is more lipophilic, favoring absorption through plant cuticles .

Chlorinated Phenoxypropionic Acid Derivatives

highlights retention factors (k') for phenoxypropionic acids in chromatographic separation:

| Compound | Chlorine Substituents | Retention Factor (k') |

|---|---|---|

| 2-Phenoxypropionic acid | 0 | 2.01 |

| 2-(2-Chlorophenoxy)propionic acid | 1 | 3.93 |

| 2-(4-Chloro-2-methylphenoxy)propionic acid | 1 Cl + 1 methyl | 7.19 |

| 2-(2,4,5-Trichlorophenoxy)propionic acid | 3 | 11.74 |

The diethylammonium salt’s retention behavior would differ due to its ionic nature, but the trichlorinated phenoxy group remains critical for herbicidal activity by enhancing hydrophobicity and electron density .

Key Comparative Data

Biological Activity

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as Fenoprop or 2,4,5-TP, is a phenoxy herbicide and plant growth regulator. Its biological activity is primarily linked to its mechanism of action as an auxin mimic, which induces rapid and uncontrolled growth in plants. This article will explore the biological activity of this compound, including its pharmacokinetics, toxicity profiles, and potential therapeutic applications.

Fenoprop is structurally similar to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), with the acetic acid side chain replaced by a propionate group. This modification introduces a chiral center in the molecule, where only the (2R)-isomer exhibits significant biological activity. The compound mimics the plant growth hormone indoleacetic acid (IAA), leading to abnormal growth patterns when applied to target species .

Pharmacokinetics

The pharmacokinetic profile of Fenoprop indicates that it is absorbed through various routes including oral ingestion and dermal exposure. Studies have shown that after oral administration in animal models:

- Absorption : Rapid absorption occurs in the gastrointestinal tract, with significant plasma protein binding.

- Distribution : The compound distributes to various organs including the liver and kidneys via active transport mechanisms .

- Elimination : The elimination half-life varies significantly between species; for instance, humans exhibit a half-life of approximately 23.1 hours post-administration at doses around 5 mg/kg body weight .

Toxicity and Safety Profiles

The toxicity of Fenoprop has been extensively studied through various animal models. Key findings include:

- LD50 Values : The median lethal dose (LD50) for rats ranges from 500 to 750 mg/kg body weight. Dogs are notably more sensitive with an LD50 of approximately 100 mg/kg .

- Symptoms of Toxicity : Common symptoms following exposure include myotonia, reduced motor activity, ataxia, and weight loss. Pathological changes have been observed in vital organs such as the liver and kidneys .

- Dermal Absorption : Dermal exposure shows lower toxicity with LD50 values exceeding 5000 mg/kg body weight .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological effects of Fenoprop:

Potential Therapeutic Applications

While primarily used as a herbicide, research into Fenoprop's biological activity suggests potential applications beyond agriculture:

- Antimicrobial Properties : Some studies indicate that compounds similar to Fenoprop may possess antimicrobial properties due to their ability to disrupt cellular processes in microorganisms.

- Phytotoxicity : Its role as a plant growth regulator can be harnessed for controlling unwanted vegetation in agricultural settings without affecting desirable crops significantly.

Q & A

Q. What are the recommended analytical methods for quantifying Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate in environmental samples?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is preferred due to the compound’s moderate polarity and aromatic chlorinated structure. Calibration standards should be prepared using certified reference materials, such as those listed in analytical catalogs (e.g., 2-(2,4,5-Trichlorophenoxy)propionic acid standards) . Gas chromatography (GC-MS) may also be applicable for volatile derivatives, though derivatization (e.g., esterification) is required to enhance volatility. Sample preparation should include solid-phase extraction (SPE) for aqueous matrices or Soxhlet extraction for soil/sediment, followed by cleanup to remove co-eluting chlorinated interferents .

Q. What is the synthetic pathway for preparing this compound?

- Methodological Answer: The synthesis involves two steps:

Esterification: React 2-(2,4,5-trichlorophenoxy)propionic acid with diethylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the ammonium salt. Alternatively, neutralize the free acid with diethylamine in a polar aprotic solvent (e.g., THF) under reflux.

Purification: Crystallize the product from ethanol/water mixtures to achieve >98% purity, as validated by melting point analysis (177–181°C) and elemental composition checks .

Q. How can researchers address the compound’s limited water solubility in experimental designs?

- Methodological Answer: Due to its slight water solubility (~0.1–1 mg/L at 25°C), prepare stock solutions in organic solvents (e.g., acetone, DMSO) and dilute into aqueous media while ensuring solvent concentrations remain below 1% (v/v) to avoid cytotoxicity in biological assays. For environmental fate studies, use sonication or surfactants (e.g., Tween-80) to enhance dispersion in aqueous systems .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to its ester derivatives under varying pH conditions?

- Methodological Answer: Conduct controlled hydrolysis experiments at pH 5–9 to compare degradation rates. The ammonium salt is more water-soluble and may hydrolyze faster than ester derivatives (e.g., butoxyethyl or pentyl esters), which require enzymatic or alkaline cleavage. Monitor degradation products (e.g., free acid, chlorophenols) via LC-MS/MS and compare half-lives. Esters like those listed in wastewater studies (e.g., 2,4,5-TP) exhibit longer persistence in neutral-to-alkaline conditions due to hydrophobic stabilization .

Q. What experimental approaches resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodological Answer: Discrepancies often arise from metabolic activation differences. Use the following strategies:

- In vitro: Include liver microsomal fractions (S9 mix) to simulate metabolic conversion.

- In vivo: Conduct comparative toxicokinetics in model organisms (e.g., rodents), measuring bioaccumulation and metabolite profiles (e.g., glucuronide conjugates).

- Data reconciliation: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios, accounting for bioavailability and tissue partitioning .

Q. What mechanistic insights explain the compound’s phytotoxicity in non-target plant species?

- Methodological Answer: Design experiments to assess auxin-mimicry pathways using transgenic plants (e.g., Arabidopsis auxin-response reporters). Compare binding affinity to auxin receptors (TIR1/AFB) versus synthetic auxins (e.g., 2,4-D). Pair this with transcriptomic profiling to identify off-target gene regulation (e.g., stress-response genes). Cross-reference with structural analogs (e.g., 2,4,5-T) to isolate the role of the trichlorophenoxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.